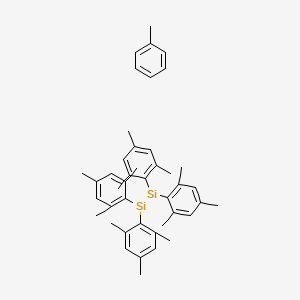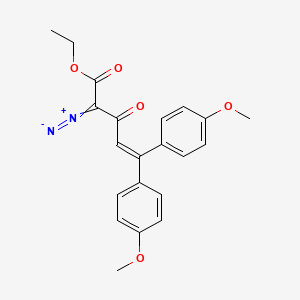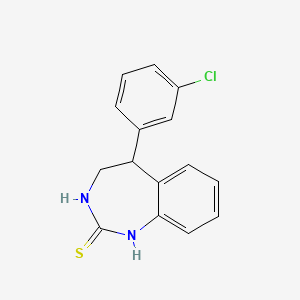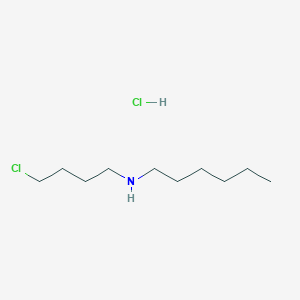![molecular formula C15H15ClO3S B14383756 1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene CAS No. 90183-79-2](/img/structure/B14383756.png)
1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene is an organic compound that features a benzene ring substituted with a benzenesulfonyl group and a chlorobenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene typically involves the reaction of 3-chlorophenol with 3-chloropropyl benzenesulfonate. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position, where the benzenesulfonyl group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The benzenesulfonyl group can be reduced to form the corresponding sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Products include various substituted benzenesulfonyl derivatives.
Oxidation: Major products are sulfone derivatives.
Reduction: The primary product is the corresponding sulfide.
Wissenschaftliche Forschungsanwendungen
1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s effects are mediated through its ability to undergo nucleophilic substitution and other chemical transformations, which can alter its interactions with biological molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene
- 1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene
- 1-[3-(Benzenesulfonyl)propoxy]-3-bromobenzene
Uniqueness
1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene is unique due to the specific positioning of the benzenesulfonyl and chlorobenzene groups, which influence its reactivity and potential applications. The presence of the chlorobenzene moiety can affect the compound’s electronic properties and its interactions with other molecules, making it distinct from similar compounds.
Eigenschaften
CAS-Nummer |
90183-79-2 |
|---|---|
Molekularformel |
C15H15ClO3S |
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
1-[3-(benzenesulfonyl)propoxy]-3-chlorobenzene |
InChI |
InChI=1S/C15H15ClO3S/c16-13-6-4-7-14(12-13)19-10-5-11-20(17,18)15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2 |
InChI-Schlüssel |
LAAXHGFNVPMBAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCOC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14383674.png)
![2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene](/img/structure/B14383681.png)


![{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B14383699.png)

![N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14383721.png)
![2-Diazonio-1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)-3-oxobut-1-en-1-olate](/img/structure/B14383723.png)
![1-Methyl-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14383729.png)


![4-(Ethoxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B14383757.png)

